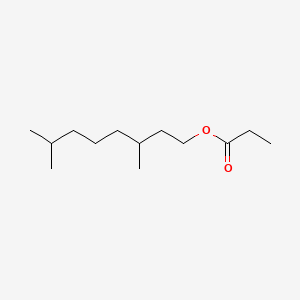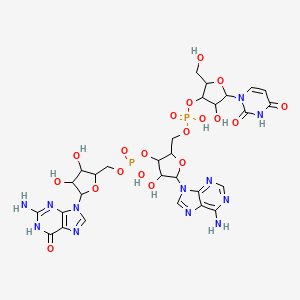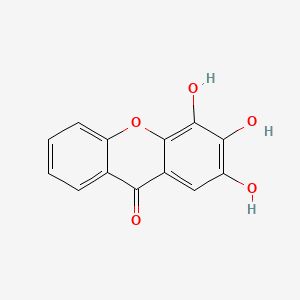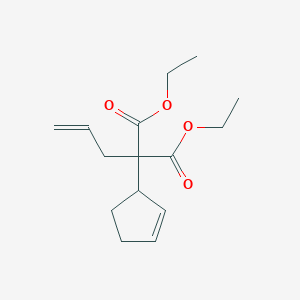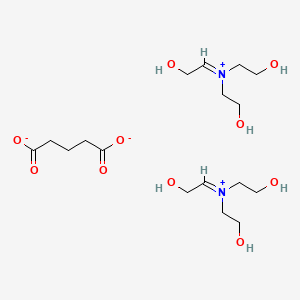
Butyl 6-methylpyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-metilpiridina-2-carboxilato de butilo es un compuesto orgánico con la fórmula molecular C11H15NO2. Es un derivado de la piridina, específicamente un éster butílico del ácido 6-metilpiridina-2-carboxílico. Este compuesto es de interés en varios campos de la química debido a su estructura y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-metilpiridina-2-carboxilato de butilo típicamente implica la esterificación del ácido 6-metilpiridina-2-carboxílico con butanol. La reacción suele estar catalizada por un ácido como el ácido sulfúrico o el ácido clorhídrico. El esquema general de la reacción es el siguiente:
ácido 6-metilpiridina-2-carboxílico+butanolcatalizador ácido6-metilpiridina-2-carboxilato de butilo+agua
Métodos de producción industrial
En un entorno industrial, el proceso de esterificación se puede llevar a cabo en reactores grandes con eliminación continua de agua para impulsar la reacción hasta su finalización. El uso de destilación azeotrópica o tamices moleculares puede ayudar en la eliminación eficiente del agua.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-metilpiridina-2-carboxilato de butilo puede sufrir varias reacciones químicas, incluidas:
Hidrólisis: El éster se puede hidrolizar nuevamente al ácido y alcohol correspondientes en presencia de un ácido o base fuerte.
Reducción: El grupo éster se puede reducir a un alcohol utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Sustitución: El anillo de piridina puede sufrir reacciones de sustitución electrófila, como nitración o halogenación.
Reactivos y condiciones comunes
Hidrólisis: Condiciones ácidas o básicas, típicamente usando ácido clorhídrico o hidróxido de sodio.
Reducción: Hidruro de litio y aluminio (LiAlH4) en éter anhidro.
Sustitución: Nitración usando una mezcla de ácido nítrico y ácido sulfúrico; halogenación usando halógenos como cloro o bromo.
Productos principales
Hidrólisis: ácido 6-metilpiridina-2-carboxílico y butanol.
Reducción: 6-metilpiridina-2-metanol de butilo.
Sustitución: Diversos derivados sustituidos dependiendo del electrófilo utilizado.
Aplicaciones Científicas De Investigación
El 6-metilpiridina-2-carboxilato de butilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con enzimas.
Medicina: Explorado por su posible uso en el desarrollo de fármacos debido a su similitud estructural con compuestos biológicamente activos.
Industria: Utilizado en la producción de productos químicos especiales y como reactivo en varios procesos industriales.
Mecanismo De Acción
El mecanismo de acción del 6-metilpiridina-2-carboxilato de butilo depende de su aplicación específica. En sistemas biológicos, puede interactuar con enzimas o receptores, alterando su actividad. El grupo éster se puede hidrolizar para liberar la forma ácida activa, que luego puede participar en varias vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
ácido 6-metilpiridina-2-carboxílico: El ácido padre del 6-metilpiridina-2-carboxilato de butilo.
6-metilpiridina-2-carboxilato de etilo: Un éster con una cadena alquílica más corta.
6-metilpiridina-2-carboxilato de metilo: Un éster con una cadena alquílica aún más corta.
Singularidad
El 6-metilpiridina-2-carboxilato de butilo es único debido a su grupo éster específico, que puede influir en su solubilidad, reactividad y actividad biológica en comparación con otros ésteres del ácido 6-metilpiridina-2-carboxílico. El grupo butilo proporciona un equilibrio entre hidrofobicidad e hidrofilia, lo que lo hace adecuado para diversas aplicaciones.
Propiedades
Número CAS |
39640-52-3 |
|---|---|
Fórmula molecular |
C11H15NO2 |
Peso molecular |
193.24 g/mol |
Nombre IUPAC |
butyl 6-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C11H15NO2/c1-3-4-8-14-11(13)10-7-5-6-9(2)12-10/h5-7H,3-4,8H2,1-2H3 |
Clave InChI |
JHBFXWFPYWWMKA-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=CC=CC(=N1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


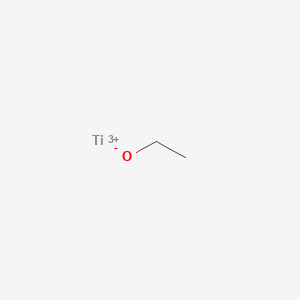
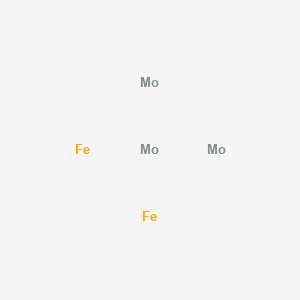

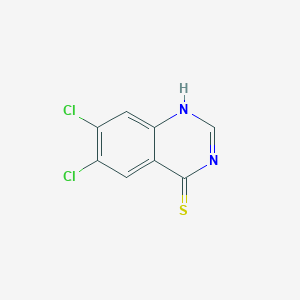

![N-[4-[(prop-2-enylcarbamothioylamino)sulfamoyl]phenyl]acetamide;sulfuric acid](/img/structure/B12653288.png)

